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Compound of Interest

Compound Name: FO-35

Cat. No.: B15601518

An In-depth Technical Guide on the Chemical Structure and Properties of FO-35

For Researchers, Scientists, and Drug Development Professionals

Abstract

FO-35 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles
(LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its chemical structure is
optimized for efficient encapsulation of mMRNA, cellular uptake, and subsequent endosomal
escape, a critical step for the cytoplasmic delivery and translation of the mRNA cargo. This
document provides a comprehensive overview of the chemical structure, physicochemical
properties, and the proposed mechanism of action of FO-35-containing LNPs. It includes
generalized experimental protocols for LNP formulation and characterization and discusses the
cellular pathways involved in LNP-mediated mRNA delivery.

Chemical Structure and Physicochemical Properties

FO-35 is a complex organic molecule with the formal name bis((4-(prop-1-en-2-yl)cyclohex-1-
en-1-yl)methyl) 5-(butylcarbamoyl)-5-(N-(4-(diethylamino)butyl)-6-(heptadecan-9-yloxy)-6-
oxohexanamido)nonanedioate. Its structure features a multi-tailed hydrophobic domain and an
ionizable tertiary amine headgroup, which is crucial for its function in mRNA delivery.

Below is a simplified 2D representation of the chemical structure of FO-35, generated using the
DOT language.
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Simplified 2D structure of FO-35.

ble 1: Physicochemical ies of FO-2

Property Value Reference

bis((4-(prop-1-en-2-
yl)cyclohex-1-en-1-yl)methyl)
5-(butylcarbamoyl)-5-(N-(4-

Formal Name ( Y ) Y-S (N [1]
(diethylamino)butyl)-6-
(heptadecan-9-yloxy)-6-

oxohexanamido)nonanedioate

Chemical Formula CesH113N30s [1]
Formula Weight 1064.63 [1]
Purity >98% [1]
Physical Form A solution in methyl acetate [1]
pKa 7.67 [1]

Biological Properties and Applications
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FO-35 is primarily utilized as a key component of LNPs for the in vivo delivery of mRNA. Its
ionizable nature is fundamental to its function; at an acidic pH (during LNP formulation and
within endosomes), the tertiary amine group becomes protonated, facilitating interaction with
the negatively charged mRNA and the endosomal membrane. At physiological pH, FO-35 is
largely neutral, which is thought to reduce toxicity and non-specific interactions in the
bloodstream.

Parameter Description Reference

] o In vivo mRNA delivery via Lipid
Primary Application )
Nanoparticles (LNPs)

] Intranasal, Nebulized
Delivery Routes Tested o ) [1]
administration

_ Nasal epithelial tissue (mice),
Target Tissues [1]
Lungs (ferrets)

Encapsulates and protects
) ) MRNA, facilitates cellular
Mechanism of Action [2][3][4]
uptake and endosomal

escape.

Experimental Protocols

A detailed, step-by-step synthesis protocol for FO-35 is not publicly available in the reviewed
literature. The synthesis of such a complex lipid molecule typically involves multiple steps of
organic synthesis.

Provided below are generalized, yet detailed, experimental protocols for the formulation and
characterization of LNPs using an ionizable lipid like FO-35. These protocols are based on
common methods reported in the literature for LNP-mRNA production. Specific parameters
may require optimization for FO-35.

General Protocol for LNP-mRNA Formulation
(Microfluidic Mixing)
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This protocol describes the formulation of LNPs using a microfluidic device, a common method

for producing uniform nanoparticles.[5][6][7]

Materials:

lonizable lipid (e.g., FO-35)

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
Cholesterol

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
MRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

Ethanol (absolute)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device and pumps

Procedure:

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-
lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid
concentration should be determined based on the desired final LNP concentration.

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous
buffer.

Microfluidic Mixing: Set up the microfluidic device with two inlet pumps. One pump will
deliver the lipid-ethanol solution, and the other will deliver the mRNA-aqueous solution.

Set the flow rate ratio of the aqueous to organic phase (typically 3:1). The total flow rate will
determine the mixing speed and can influence nanopatrticle size.

Initiate the flow from both pumps simultaneously. The rapid mixing of the two solutions in the
microfluidic channels leads to the self-assembly of the LNPs with encapsulated mRNA.
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« Dialysis/Purification: Collect the LNP solution from the outlet of the microfluidic device. To
remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH
7.4) using an appropriate molecular weight cutoff dialysis cassette.

» Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 pm
filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

General Protocol for LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:[5][8][9]

e Method: Dynamic Light Scattering (DLS).

e Procedure: Dilute the LNP sample in PBS. Measure the hydrodynamic diameter and PDI
using a DLS instrument. PDI values below 0.2 indicate a homogenous population of
nanoparticles.

2. Zeta Potential Measurement:[5][10]

o Method: Laser Doppler Velocimetry.
e Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). Measure the
surface charge of the LNPs. Near-neutral zeta potential at physiological pH is desirable.

3. MRNA Encapsulation Efficiency:[5][11]

o Method: Ribogreen assay or similar fluorescence-based quantification.
e Procedure:

» Measure the total mMRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5%
Triton X-100) and then adding the fluorescent dye.

» Measure the amount of unencapsulated mRNA in an intact LNP sample.

o Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) =
[(Total MRNA - Unencapsulated mRNA) / Total mMRNA] * 100

4. pKa Determination:

o Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.
e Procedure: TNS is a fluorescent probe that is quenched in an aqueous environment but
fluoresces when it partitions into a hydrophobic environment, such as the core of an LNP.
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Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

Add the LNP suspension and TNS to each buffer.

Measure the fluorescence intensity at each pH.

Plot fluorescence intensity versus pH. The pKa is the pH at which 50% of the maximum

fluorescence is observed.

Mechanism of Action and Cellular Pathways

The delivery of mRNA by FO-35 formulated LNPs involves a multi-step process that begins
with administration and culminates in the translation of the delivered mRNA in the cytoplasm of

target cells.

LNP-mRNA Delivery Workflow

The following diagram illustrates the general workflow of LNP-mediated mRNA delivery.
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Workflow of LNP-mediated mRNA delivery.
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Signaling Pathway Activation

While the primary function of FO-35 is as a delivery vehicle, the LNP formulation itself can be
recognized by the innate immune system. The ionizable lipid component of LNPs has been
shown to activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the
production of pro-inflammatory cytokines.[1] This can act as an adjuvant effect, which may be
beneficial for vaccine applications.

The diagram below outlines the TLR4 signaling pathway initiated by LNP recognition.
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Conclusion

FO-35 is a promising ionizable lipid for the development of LNP-based mRNA therapeutics. Its
chemical design allows for efficient mMRNA encapsulation and delivery to target tissues. While a
detailed synthesis protocol is not publicly available, the general methods for LNP formulation
and characterization provide a framework for its application in research and development. The
inherent adjuvant activity of the LNP through TLR4 signaling is an important consideration for
its therapeutic applications. Further studies are warranted to fully elucidate the structure-activity
relationship of FO-35 and to optimize its performance in various therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and properties of FO-35].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601518#chemical-structure-and-properties-of-fo-
35]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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